molecular formula C15H14ClN3O B11839392 {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile CAS No. 61088-02-6

{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile

Cat. No.: B11839392
CAS No.: 61088-02-6
M. Wt: 287.74 g/mol
InChI Key: UCXXMIGOXNURHE-UHFFFAOYSA-N
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Description

{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: is a chemical compound with a complex structure that includes a chlorophenyl group, a tetrahydroindazole ring, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Acetonitrile Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Properties

CAS No.

61088-02-6

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-3-yl]oxy]acetonitrile

InChI

InChI=1S/C15H14ClN3O/c16-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)15(18-19)20-10-9-17/h5-8H,1-4,10H2

InChI Key

UCXXMIGOXNURHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Cl)OCC#N

Origin of Product

United States

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